molecular formula C12H16Cl2N2O2S B2623943 1-((2,6-Dichlorophenyl)sulfonyl)-4-ethylpiperazine CAS No. 612042-85-0

1-((2,6-Dichlorophenyl)sulfonyl)-4-ethylpiperazine

Cat. No.: B2623943
CAS No.: 612042-85-0
M. Wt: 323.23
InChI Key: PUJISLOGARAUOU-UHFFFAOYSA-N
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Description

1-((2,6-Dichlorophenyl)sulfonyl)-4-ethylpiperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a 2,6-dichlorophenylsulfonyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,6-Dichlorophenyl)sulfonyl)-4-ethylpiperazine typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with 4-ethylpiperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:

2,6-Dichlorobenzenesulfonyl chloride+4-EthylpiperazineThis compound+HCl\text{2,6-Dichlorobenzenesulfonyl chloride} + \text{4-Ethylpiperazine} \rightarrow \text{this compound} + \text{HCl} 2,6-Dichlorobenzenesulfonyl chloride+4-Ethylpiperazine→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((2,6-Dichlorophenyl)sulfonyl)-4-ethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-((2,6-Dichlorophenyl)sulfonyl)-4-ethylpiperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-((2,6-Dichlorophenyl)sulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2,6-Dichlorophenyl)sulfonyl)piperazine
  • 1-((2,6-Dichlorophenyl)sulfonyl)-4-methylpiperazine

Uniqueness

1-((2,6-Dichlorophenyl)sulfonyl)-4-ethylpiperazine is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to similar compounds.

Properties

IUPAC Name

1-(2,6-dichlorophenyl)sulfonyl-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2O2S/c1-2-15-6-8-16(9-7-15)19(17,18)12-10(13)4-3-5-11(12)14/h3-5H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJISLOGARAUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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